- Synthesis of 2-Alkylidenepyrrolidines, Pyrroles, and Indoles by Condensation of Silyl Enol Ethers and 1,3-Bis-Silyl Enol Ethers with 1-Azido-2,2-dimethoxyethane and Subsequent Reductive Cyclization, Journal of Organic Chemistry, 2005, 70(12), 4751-4761
Cas no 936-12-9 (Ethyl 2-methyl-1H-pyrrole-3-carboxylate)
936-12-9 structure
Product Name:Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Numéro CAS:936-12-9
Le MF:C8H11NO2
Mégawatts:153.178442239761
MDL:MFCD00101795
CID:807840
PubChem ID:136747
Update Time:2024-10-26
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-3-pyrrolecarboxylate
- 1H-Pyrrole-3-carboxylicacid, 2-methyl-, ethyl ester
- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYLESTER
- 2-Methylpyrrole-3-carboxylate
- Ethyl 2-Methylpyrrole-3-carboxylate
- Ethyl 2-methyl-1H-pyrrole-3-carboxylat
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate (ACI)
- Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
- 2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 3-(Ethoxycarbonyl)-2-methylpyrrole
- 3-Ethoxycarbonyl-2-methyl-1H-pyrrole
- NSC 81361
- SR-01000400508-1
- AM20120353
- BRD-K60838362-001-01-5
- 2-methyl-3-carbethoxy-pyrrole
- FS-3079
- FT-0649407
- ChemDiv3_000481
- HMS1474F19
- SMR000304693
- 3-carbethoxy-2-methylpyrrole
- SR-01000400508
- J-508673
- SY015706
- MLS000720164
- AC-25658
- NSC81361
- SCHEMBL1156163
- 3-ethoxycarbonyl-2-methylpyrrole
- BCP16120
- CCG-40446
- HMS2605J11
- 2-methylpyrrole-3-carboxylic acid ethyl ester
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-, ethyl ester
- Ethyl2-methyl-1H-pyrrole-3-carboxylate
- CS-D1657
- DJDPDVJJTIGJTE-UHFFFAOYSA-N
- EU-0068212
- EN300-100936
- AKOS001600293
- MFCD00101795
- DTXSID20239476
- CHEMBL1892702
- 936-12-9
- NSC-81361
- DB-006186
- STK370626
- ALBB-018079
-
- MDL: MFCD00101795
- Piscine à noyau: 1S/C8H11NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h4-5,9H,3H2,1-2H3
- La clé Inchi: DJDPDVJJTIGJTE-UHFFFAOYSA-N
- Sourire: O(CC)C(C1C=CNC=1C)=O
Propriétés calculées
- Qualité précise: 153.07900
- Masse isotopique unique: 153.079
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 3
- Complexité: 147
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 42.1A^2
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.106
- Point de fusion: 79-82°C
- Point d'ébullition: 289.7°C at 760 mmHg
- Point d'éclair: 129℃
- Indice de réfraction: 1.517
- Le PSA: 42.09000
- Le LogP: 1.49980
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Informations de sécurité
- Mot signal:Danger
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P310; P321; P332+P313; P362; P403+P233; P405; P501
- Conditions de stockage:Sealed in dry,2-8°C
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 2-methyl-1H-pyrrole-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 074476-1g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95+% | 1g |
779.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-25g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 25g |
1366CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-1g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 1g |
78.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-250mg |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 250mg |
50CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-5g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 5g |
311.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09480-100g |
ETHYL 2-METHYL-1H-PYRROLE-3-CARBOXYLATE |
936-12-9 | 95% | 100g |
$520 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809325-25g |
Ethyl 2-methyl-3-pyrrolecarboxylate |
936-12-9 | 98% | 25g |
779.40 | 2021-05-17 | |
| Chemenu | CM197738-10g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95%+ | 10g |
$94 | 2021-08-05 | |
| Chemenu | CM197738-25g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 95%+ | 25g |
$252 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LS226-20g |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate |
936-12-9 | 98% | 20g |
1184.0CNY | 2021-08-04 |
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 4 h, 80 °C; 80 °C → 20 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 1 atm, rt
Référence
- The synthesis of pyrroles and oxazoles based on gold α-imino carbene complexes, Chemical Communications (Cambridge, 2016, 52(46), 7336-7339
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Gold(1+), (acetonitrile)[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-im… Solvents: Acetonitrile ; 14 h, rt
Référence
- Regioselective synthesis of functionalized pyrroles via gold(I)-catalyzed [3+2] cycloaddition of stabilized vinyl diazo derivatives and nitriles, Advanced Synthesis & Catalysis, 2013, 355(10), 1948-1954
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; 20 °C
1.2 12 h, 20 °C
1.2 12 h, 20 °C
Référence
- Process for preparation of pyrrole derivatives, China, , ,
Méthode de production 5
Conditions de réaction
Référence
- Discovery of potent, selective sulfonylfuran urea endothelial lipase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(1), 27-30
Méthode de production 6
Conditions de réaction
1.1 Reagents: Bromine ; 2 h, cooled; 1 h, cooled
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 1 h; 0.5 h, rt
Référence
- Preparation of substituted 1-heterocyclylsulfonyl-2-aminomethyl-5-(hetero)aryl-1H-pyrrole derivatives as acid secretion inhibitors for treating ulcer and related disorders, World Intellectual Property Organization, , ,
Méthode de production 7
Méthode de production 8
Conditions de réaction
1.1 Reagents: Ammonia
Référence
- The synthesis of 1,3-diazepine derivatives by the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, Canadian Journal of Chemistry, 1977, 55(5), 895-905
Méthode de production 9
Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate ; rt
Référence
- Preparation of pyrroles by reaction of donor-acceptor cyclopropanes with nitriles in the presence of Lewis acid catalysts., United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Trimethylsilyl triflate Solvents: Acetonitrile ; 8 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- A Powerful New Strategy for Diversity-Oriented Synthesis of Pyrroles from Donor-Acceptor Cyclopropanes and Nitriles, Organic Letters, 2003, 5(26), 5099-5101
Méthode de production 11
Conditions de réaction
1.1 Reagents: Mesityl bromide , Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, 150 °C
Référence
- Efficient synthesis of pyrroles and 4,5,6,7-tetrahydroindoles via palladium-catalyzed oxidation of hydroxy-enamines, Tetrahedron, 2006, 62(36), 8533-8538
Méthode de production 12
Conditions de réaction
1.1 Reagents: Mercuric chloride Solvents: Acetonitrile , Water
1.2 Reagents: Ammonium acetate
1.2 Reagents: Ammonium acetate
Référence
- Unsaturated sulfoxides in organic synthesis: a new general pyrrole synthesis, Journal of the Chemical Society, 1994, (17), 2355-6
Méthode de production 13
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
1.2 Reagents: Sodium ethoxide Solvents: Ethanol
1.3 Solvents: Water
1.4 Solvents: Dichloromethane
Référence
- Versatility of Weinreb amides in the Knorr pyrrole synthesis, Tetrahedron, 1999, 55(21), 6555-6566
Méthode de production 14
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Référence
- Synthesis of 3-acylpyrroles, 3-(alkoxycarbonyl)pyrroles, 1,5,6,7-tetrahydro-4H-indol-4-ones and 3-benzoylpyridines based on Staudinger-aza-Wittig reactions of 1,3-dicarbonyl compounds with 2- and 3-azido-1,1-dialkoxyalkanes, Synthesis, 2009, (2), 227-242
Méthode de production 15
Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ; 24 h, 150 °C
Référence
- Synthesis of functionalized pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones by reaction of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, Tetrahedron Letters, 2006, 47(13), 2151-2154
Méthode de production 16
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Référence
- Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties, Molecules, 2011, 16, 9368-9385
Méthode de production 17
Conditions de réaction
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 6 h, 0 - 10 °C; 30 min, 0 - 10 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, 0 - 10 °C; overnight, rt
Référence
- tetrahydropyrrolonaphthyridinones and related compounds as inhibitors of the HIV integrase enzyme and their preparation, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ; 15 min
Référence
- Preparation of pyrrolocarboxamides as modulators of orphan nuclear receptor RAR-related orphan receptor-gamma (RORγ, NR1F3) activity and for the treatment of chronic inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 0 °C; overnight, rt
Référence
- Preparation of pyrrolopyridines and thiazolopyridines, particularly N-[(4-hydroxy-1H-pyrrolo[2,3-c]pyridin-5-yl)carbonyl]glycine and N-(7-hydroxythiazolo[4,5-c]pyridin-6-yl)carbonyl]glycine derivatives, as hypoxia inducible factor hydroxylase modulators, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
Référence
- Product class 13: 1H-pyrroles, Science of Synthesis, 2002, 9, 441-552
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Raw materials
- Ethyl acetoacetate
- Acetic Acid 1,2-dibromo-ethyl Ester
- ethyl 2-butoxycyclopropane-1-carboxylate
- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester
- ethyl 3-((N-methoxy-N-methylcarbamoyl)methylamino)crotonate
- 3-Butenoic acid, 2-diazo-, ethyl ester
- Bromo-Acetaldehyde
- 2-Butenoic acid, 3-[(2,2-diethoxyethyl)amino]-, ethyl ester
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-5-(phenylthio)-, ethyl ester
- 1-acetyl-2-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester
- 2-Butenoic acid, 3-[(2-hydroxyethyl)amino]-, ethyl ester, (2E)-
- 3,5-Pyridinedicarboxylic acid,4-(chloromethyl)-1,4-dihydro-2,6-dimethyl-, diethyl ester
- 1H-Pyrrole-3-carboxylic acid, 1-methoxy-2-methyl-, ethyl ester
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Preparation Products
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Numéro de commande:A11022
État des stocks:in Stock
Quantité:100g/500g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:34
Prix ($):240.0/1201.0
Courriel:sales@amadischem.com
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Littérature connexe
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936-12-9)Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Pureté:99%/99%
Quantité:100g/500g
Prix ($):240.0/1201.0